4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
4-Methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,5-benzodiazepine core substituted with a methyl group at position 4 and a 3-(trifluoromethyl)benzoyl moiety at position 5. This compound has been studied primarily for its anti-HIV-1 reverse transcriptase (RT) activity, demonstrating an IC50 of 0.8 µM in enzymatic assays . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group on the benzoyl substituent, which enhances binding affinity to viral enzymes compared to simpler analogs .
Properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11-9-16(24)22-14-7-2-3-8-15(14)23(11)17(25)12-5-4-6-13(10-12)18(19,20)21/h2-8,10-11H,9H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLXFYFKVXSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and alkyl halides for alkylation reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
Benzodiazepines are widely recognized for their anticonvulsant properties. The compound has been studied for its potential to treat various seizure disorders, including akinetic and myoclonic seizures. Benzodiazepines generally exhibit less toxicity and milder withdrawal symptoms compared to barbiturates, making them suitable for long-term use in managing epilepsy .
Anxiolytic Effects
Research indicates that benzodiazepines can be effective anxiolytics. The structural modifications in compounds like 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one may enhance their efficacy in reducing anxiety symptoms by modulating GABA_A receptor activity .
Hypnotic Properties
The compound is also investigated for its hypnotic effects. Benzodiazepines are commonly prescribed for insomnia due to their ability to induce sleep with fewer side effects than traditional hypnotics. Studies have shown that certain structural features can improve the sedative properties of benzodiazepines .
Medicinal Chemistry Research
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound is of significant interest in medicinal chemistry. Researchers focus on understanding how variations in chemical structure affect biological activity. For instance, the introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and improved receptor binding affinity .
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to predict the binding interactions of this compound with various biological targets. Such studies provide insights into the mechanisms of action and help identify potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
Comparison with Similar Compounds
Structural Analogues in Anti-HIV-1 RT Activity
The target compound was synthesized alongside derivatives in Chander et al. (2017), where modifications to the benzoyl group significantly influenced activity:
Key Findings :
- The 3-trifluoromethylbenzoyl group in the target compound enhances activity 6.5-fold compared to the unsubstituted benzoyl analog .
- Substitution with a nitro group (4-nitrobenzoyl) improves activity but remains less potent than the trifluoromethyl variant, suggesting steric and electronic optimization is critical .
Heterocyclic Derivatives with Modified Cores
Compounds with structural variations in the benzodiazepine core or additional fused rings exhibit divergent biological profiles:
- Coumarin-Benzodiazepine Hybrids (): Derivatives like 4g and 4h incorporate coumarin and tetrazolyl groups, increasing molecular complexity.
- Imidazole-Substituted Analogues (): Compounds 4 and 5 feature imidazolyl-phenyl substituents and trifluoromethyl groups.
Agrochemical Derivatives
Benzodiazepinones with simpler substitutions, such as 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (), lack the benzoyl group and instead promote plant root growth (3.11 cm root length in Lupinus angustifolius). This highlights how substituent removal redirects bioactivity from antiviral to agrochemical applications .
Stereochemical and Physicochemical Comparisons
(4S)-1-Methyl-4-phenyl analog ():
This compound’s chiral center at position 4 and phenyl substitution (vs. benzoyl) reduces steric bulk but eliminates antiviral activity, underscoring the necessity of the benzoyl moiety for enzyme inhibition .Lipinski’s Rule of Five Compliance (): The target compound’s molecular weight (~379 g/mol) and LogP (~3.1 predicted) align with drug-like properties, whereas bulkier derivatives (e.g., coumarin hybrids) may violate these guidelines, limiting bioavailability .
Biological Activity
4-Methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. It exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 348.32 g/mol. The compound features a trifluoromethyl group attached to a benzoyl moiety, contributing to its distinct chemical properties.
Research indicates that compounds similar to this compound exhibit various biological activities:
- HIV Reverse Transcriptase Inhibition : A study reported that derivatives of this compound showed potential as inhibitors of the Reverse Transcriptase (RT) enzyme of HIV-1. This inhibition is critical for preventing viral replication and could lead to therapeutic applications in HIV treatment .
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that such derivatives may serve as effective antibacterial agents .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, indicating strong inhibition potential .
Pharmacological Effects
The potential pharmacological effects of this compound include:
- Anxiolytic Effects : Similar benzodiazepine compounds are known for their anxiolytic properties by enhancing GABA receptor activity.
- Anticonvulsant Activity : The structural characteristics may also confer anticonvulsant properties, making it a candidate for treating seizure disorders.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | Structure | Lacks trifluoromethyl group; simpler structure |
| 7-Chloro-1-methylbenzodiazepinone | Structure | Contains chlorine; known for sedative properties |
| 1-(4-Fluorobenzoyl)-7-methylbenzodiazepinone | Structure | Fluorobenzoyl moiety; exhibits different pharmacological effects |
This table highlights how structural variations influence the biological activities and therapeutic applications of these compounds.
Study on HIV Inhibition
A notable study published in Bioorganic & Medicinal Chemistry evaluated several derivatives of benzodiazepines for their inhibitory effects on HIV reverse transcriptase. The study found that specific modifications in the benzodiazepine structure significantly enhanced antiviral activity .
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent activity with MIC values ranging from 125 µM to 250 µM against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,5-benzodiazepin-2-one?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the benzodiazepine core. Acylation using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., NaH or EtN in anhydrous THF) is a critical step. Subsequent cyclization and purification via column chromatography or recrystallization are employed to isolate the final product . Alternative routes may involve condensation reactions between substituted amines and ketones, followed by cyclization under acidic or basic conditions .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Characterization relies on NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups), FT-IR (to confirm carbonyl and C-F stretches), and mass spectrometry (HRMS or ESI-MS). Single-crystal X-ray diffraction is recommended for unambiguous confirmation of stereochemistry and substituent positioning .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : HPLC (with UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) monitor purity. Stability studies under varying temperatures, humidity, and light exposure (ICH guidelines) employ accelerated degradation tests , with degradation products analyzed via LC-MS .
Q. What are the key physicochemical properties relevant to in vitro assays?
- Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., MarvinSuite) to predict lipophilicity. Aqueous solubility is measured using nephelometry or UV-spectroscopy in PBS (pH 7.4). Melting point (DSC) and pKa (potentiometric titration) are critical for formulation design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported GABA receptor modulation efficacy?
- Methodological Answer : Discrepancies may arise from differences in receptor subtypes (α1 vs. α5 subunits) or experimental models (cell lines vs. primary neurons). Use electrophysiology (patch-clamp) to measure chloride currents in transfected HEK293 cells expressing specific GABA receptor compositions. Compare results with standard agonists (e.g., diazepam) and antagonists (flumazenil) to validate target engagement .
Q. What strategies optimize synthetic yield while minimizing side products?
- Methodological Answer : Optimize acylation step by varying catalysts (e.g., DMAP for enhanced nucleophilicity) or solvents (switch from THF to DMF for polar intermediates). Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Monitor intermediates via in-situ FT-IR or LC-MS to identify side products (e.g., over-acylated derivatives).
Q. How does substituent variation at the 3-(trifluoromethyl)benzoyl group affect biological activity?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups at the benzoyl moiety. Test binding affinity via radioligand displacement assays (³H-flunitrazepam) and correlate with computational docking (AutoDock Vina) to identify critical interactions with the benzodiazepine binding pocket .
Q. What in vivo models are appropriate for evaluating sedative-hypnotic effects?
- Methodological Answer : Use pentylenetetrazole (PTZ)-induced seizure models in rodents to assess anticonvulsant activity. For anxiolytic effects, employ elevated plus maze or light-dark box tests . Include flumazenil pre-treatment to confirm GABA receptor mediation. Dose-response curves (1–30 mg/kg, i.p.) and pharmacokinetic profiling (plasma half-life via LC-MS/MS) are essential .
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodological Answer : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8) at 37°C. Analyze degradation products using UHPLC-QTOF-MS with fragmentation patterns. Identify hydrolytic cleavage sites (e.g., lactam ring opening) and propose stabilization strategies (e.g., prodrug design or formulation with cyclodextrins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
